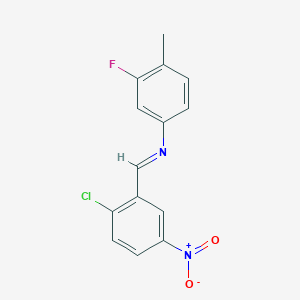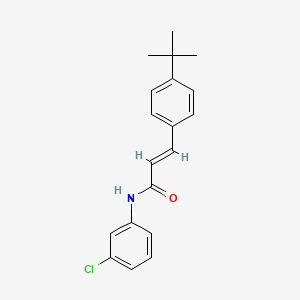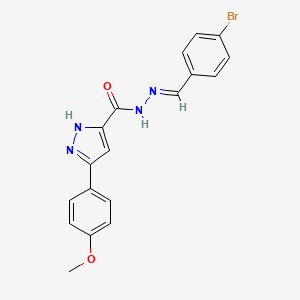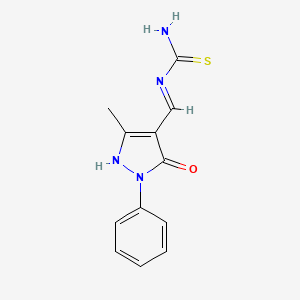![molecular formula C21H37N3O B11991235 4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)
4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol is a complex organic compound with the molecular formula C21H37N3O. It is known for its unique structure, which includes a piperazine ring and a phenolic group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed later in the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
化学反应分析
Types of Reactions
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could produce a variety of derivatives with different functional groups.
科学研究应用
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Limited use in industrial applications, primarily in the development of specialized chemicals and materials.
作用机制
The mechanism of action of 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another compound with a similar phenolic structure but different functional groups.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine ring and have various biological activities.
Uniqueness
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol is unique due to its combination of a piperazine ring and a phenolic group, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality makes it a valuable compound for research in multiple fields.
属性
分子式 |
C21H37N3O |
|---|---|
分子量 |
347.5 g/mol |
IUPAC 名称 |
4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-3,5-ditert-butylphenol |
InChI |
InChI=1S/C21H37N3O/c1-20(2,3)18-13-16(25)14-19(21(4,5)6)17(18)15-24-11-9-23(8-7-22)10-12-24/h13-14,25H,7-12,15,22H2,1-6H3 |
InChI 键 |
YOCBJWKXNPRDLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1CN2CCN(CC2)CCN)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)



![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11991217.png)

